N-(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)pyridin-4-aminium chloride
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Overview
Description
N-(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)pyridin-4-aminium chloride is a chemical compound that features a unique structure combining a cyclohexenone ring with a pyridinium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)pyridin-4-aminium chloride typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with pyridine derivatives. One common method includes the use of acid chlorides and triethylamine as a base in tetrahydrofuran (THF) solvent. The reaction is monitored by thin-layer chromatography (TLC) and yields an orange solid product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)pyridin-4-aminium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)pyridin-4-aminium chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)pyridin-4-aminium chloride exerts its effects involves interaction with molecular targets such as enzymes. For instance, it may inhibit enzymes like p-hydroxyphenylpyruvate dioxygenase (HDDP), which plays a role in the breakdown of amino acids . This inhibition can lead to various biological effects, including the disruption of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzoate: This compound shares a similar cyclohexenone structure but differs in the attached functional groups.
Triethylammonium 2-(3-Hydroxy-2-oxoindolin-3-yl)-5,5-dimethyl-3-oxocyclohex-1-en-1-olate: Another related compound with a similar core structure but different substituents.
Uniqueness
N-(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)pyridin-4-aminium chloride is unique due to its combination of a cyclohexenone ring and a pyridinium moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(5,5-dimethyl-3-oxocyclohexen-1-yl)-pyridin-4-ylazanium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH/c1-13(2)8-11(7-12(16)9-13)15-10-3-5-14-6-4-10;/h3-7H,8-9H2,1-2H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNHBMJNMXCYLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)[NH2+]C2=CC=NC=C2)C.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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